6-hydroxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.1840 g/mol
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid. For instance, it should be stored away from oxidizing agents and high temperature and humidity environments . These factors could potentially affect the compound’s stability and, consequently, its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction yields the corresponding tricyclic indole derivative, which can be further modified to obtain 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can yield reduced derivatives, including alcohols and amines.
Substitution: Substitution reactions can lead to the formation of different substituted indole derivatives.
Scientific Research Applications
6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It has shown potential in medicinal chemistry, with research exploring its use as a lead compound for drug development.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is similar to other indole derivatives, such as 6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid and methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate. it is unique in its specific structural features and potential applications. The presence of the hydroxyl group at the 6-position and the methyl group at the 1-position contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
541522-89-8 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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